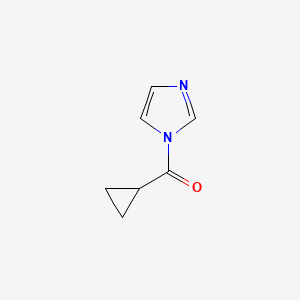

1-cyclopropanecarbonyl-1H-imidazole

Descripción general

Descripción

1-cyclopropanecarbonyl-1H-imidazole is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Drug Development :

- The compound serves as a scaffold for synthesizing new drugs targeting specific enzymes or receptors. Its structural versatility allows for modifications that can enhance pharmacological properties, such as selectivity and potency against various biological targets.

- For instance, derivatives of imidazole compounds have been explored as inhibitors of kinases involved in cancer progression, highlighting the potential of 1-cyclopropanecarbonyl-1H-imidazole in treating malignancies .

-

Kinase Inhibition :

- Research indicates that imidazole derivatives can act as selective inhibitors of specific kinases, such as c-Jun-N-terminal Kinase (JNK). Compounds designed based on this scaffold have shown promising results in inhibiting JNK3, which is implicated in neurodegenerative diseases . The lead compound derived from similar scaffolds has demonstrated an IC50 value of 2.69 nM, indicating strong inhibitory potential.

-

Anti-inflammatory Activity :

- Compounds containing imidazole rings have been evaluated for their anti-inflammatory properties. For example, studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways . This suggests that modifications to the this compound structure could yield effective anti-inflammatory agents.

Catalytic Applications

-

Catalysis :

- The compound has been investigated for its catalytic properties in organic synthesis. Its ability to facilitate reactions through coordination with metal catalysts or acting as a ligand enhances its utility in synthetic pathways. The unique structure allows it to stabilize transition states, thereby increasing reaction rates and yields.

- Synthesis of Derivatives :

Case Studies and Research Findings

Análisis De Reacciones Químicas

Hydrolysis Reactions Under pH-Dependent Conditions

Hydrolysis of 1-cyclopropanecarbonyl-1H-imidazole occurs through distinct mechanisms depending on pH, as demonstrated by pseudo-first-order kinetic studies :

| pH Range | Catalytic Species | Rate Constant (k, s⁻¹) | Mechanistic Pathway |

|---|---|---|---|

| pH < 4.0 | H₃O⁺ (hydronium ion) | Acid-catalyzed cleavage of protonated substrate (SH⁺) | |

| pH 4.0–8.0 | H₂O (neutral water) | Nucleophilic attack by water on neutral species (S) | |

| pH > 8.0 | OH⁻ (hydroxide ion) | Base-catalyzed formation of anionic intermediate |

Key Findings:

-

Acidic Conditions (pH < 4.0): Protonation at the imidazole nitrogen enhances electrophilicity, facilitating nucleophilic attack by water. The rate constant correlates inversely with the pKa of the conjugate acid (estimated pKa ≈ 3.7 for this compound) .

-

Neutral pH (4.0–8.0): The reaction proceeds via a water-catalyzed pathway with minimal buffer effects. The neutral substrate undergoes nucleophilic acyl substitution, releasing cyclopropanecarboxylic acid and imidazole .

-

Basic Conditions (pH > 8.0): Hydroxide ion attack dominates, forming a tetrahedral intermediate that collapses to products. The second-order rate constant reflects the high nucleophilicity of OH⁻ .

Buffer Catalysis and Solvent Effects

-

Buffer Influence: Cacodylate buffer exhibits higher catalytic efficiency than acetate in the neutral pH range due to its superior nucleophilicity .

-

Isotope Effects: No significant solvent isotope effect () is observed in the pH-independent region, supporting a concerted mechanism for water attack .

Comparative Reactivity with Substituted Derivatives

The hydrolysis rate is modulated by substituents on the imidazole ring. For example:

| Compound | pKa of Leaving Group | |

|---|---|---|

| 1-cyclopropanecarbonylimidazole (1a) | 14.5 (imidazole) | |

| 1-cyclopropanecarbonyl-4-methylimidazole (1c) | 15.1 (4-methylimidazole) |

The reduced for 1c compared to 1a arises from the higher pKa of 4-methylimidazole, which hinders proton transfer during C–N bond cleavage .

Thermodynamic Parameters

Activation parameters for hydrolysis were determined via Eyring analysis :

-

ΔH‡: (acidic region)

-

ΔS‡: (consistent with a bimolecular mechanism)

Propiedades

Fórmula molecular |

C7H8N2O |

|---|---|

Peso molecular |

136.15 g/mol |

Nombre IUPAC |

cyclopropyl(imidazol-1-yl)methanone |

InChI |

InChI=1S/C7H8N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h3-6H,1-2H2 |

Clave InChI |

AQCAJEDKFMTYOJ-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)N2C=CN=C2 |

SMILES canónico |

C1CC1C(=O)N2C=CN=C2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.